molecular formula C21H24ClNO4S B12136189 N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide

Cat. No.: B12136189
M. Wt: 421.9 g/mol
InChI Key: RSYQBFAOCIIYGD-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide is a synthetic small molecule characterized by a benzamide backbone with distinct substituents:

  • A 1,1-dioxidotetrahydrothiophen-3-yl moiety, contributing sulfone functionality, which enhances metabolic stability and polarity.
  • A 4-propoxybenzamide chain, providing moderate lipophilicity due to the three-carbon alkoxy group.

Its design leverages halogenation and sulfonation strategies common in drug discovery to optimize pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C21H24ClNO4S

Molecular Weight

421.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-propoxybenzamide

InChI

InChI=1S/C21H24ClNO4S/c1-2-12-27-20-9-5-17(6-10-20)21(24)23(19-11-13-28(25,26)15-19)14-16-3-7-18(22)8-4-16/h3-10,19H,2,11-15H2,1H3

InChI Key

RSYQBFAOCIIYGD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide

This analog shares the benzamide core and sulfone group but differs in two key substituents:

Feature Target Compound Analog
Benzyl Substituent 4-Chlorobenzyl (electron-withdrawing) 4-Isopropylbenzyl (steric, electron-donating)
Alkoxy Chain Propoxy (C3) Hexyloxy (C6)

Key Implications:

  • Steric and Electronic Effects : The 4-chlorobenzyl group in the target compound may enhance binding affinity to aromatic-rich targets (e.g., kinases) via halogen bonding, whereas the isopropyl group in the analog introduces steric bulk, possibly hindering target engagement.
  • Metabolic Stability : Both compounds benefit from the sulfone group, which resists oxidative metabolism. However, the longer hexyloxy chain in the analog may increase susceptibility to CYP450-mediated oxidation.

Comparison with Halogenated and Sulfonated Derivatives

  • Chloro vs. Fluoro Substituents: describes fluorinated chromene derivatives (e.g., Example 53) with sulfonamide groups .
  • Sulfone vs. Sulfonamide : The sulfone group in the target compound and analog provides greater metabolic stability than sulfonamides (as in ), which are prone to enzymatic hydrolysis.

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